

Spectroscopic Profile of Diethyl Pyridine-3,4-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl pyridine-3,4-dicarboxylate

Cat. No.: B155637

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl pyridine-3,4-dicarboxylate** (CAS No: 1678-52-0), a heterocyclic organic compound with applications in materials science and as a versatile synthetic intermediate.^[1] This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for **diethyl pyridine-3,4-dicarboxylate** is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₄	
Molecular Weight	223.23 g/mol	
Appearance	Clear colorless to yellow liquid	[2]
Boiling Point	172 °C at 21 mmHg	
Density	1.145 g/mL at 25 °C	
Refractive Index	1.496 (n ₂₀ /D)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The expected chemical shifts for **diethyl pyridine-3,4-dicarboxylate** are detailed below.

¹H NMR (Proton NMR) Data (Predicted)[1]

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Pyridine Ring H	δ 7.2-9.0	Multiplet	3H
-OCH ₂ - (Ethyl)	~δ 4.4	Quartet	4H
-CH ₃ (Ethyl)	~δ 1.4	Triplet	6H

¹³C NMR (Carbon NMR) Data (Predicted)[1]

Carbon Atoms	Chemical Shift (ppm)
Carbonyl (C=O)	~δ 165
Pyridine Ring C	δ 120-155
-OCH ₂ - (Ethyl)	~δ 61
-CH ₃ (Ethyl)	~δ 14

Infrared (IR) Spectroscopy

The IR spectrum of **diethyl pyridine-3,4-dicarboxylate** is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands[1]

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1700	Strong
C-O Stretch (Ester)	1300-1000	Strong
C=C, C=N Stretch (Pyridine Ring)	1600-1400	Medium-Weak
C-H Stretch (Aromatic)	3100-3000	Medium-Weak
C-H Stretch (Aliphatic)	3000-2850	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

m/z Value	Interpretation
223	Molecular Ion (M ⁺)
178	[M - OCH ₂ CH ₃] ⁺
150	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of **diethyl pyridine-3,4-dicarboxylate**.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **diethyl pyridine-3,4-dicarboxylate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Instrument Parameters (^1H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse experiment
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be adjusted based on sample concentration)
- Spectral Width: 0-12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, due to the low natural abundance of ^{13}C)
- Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of liquid **diethyl pyridine-3,4-dicarboxylate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first to create a thin liquid film.
- Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

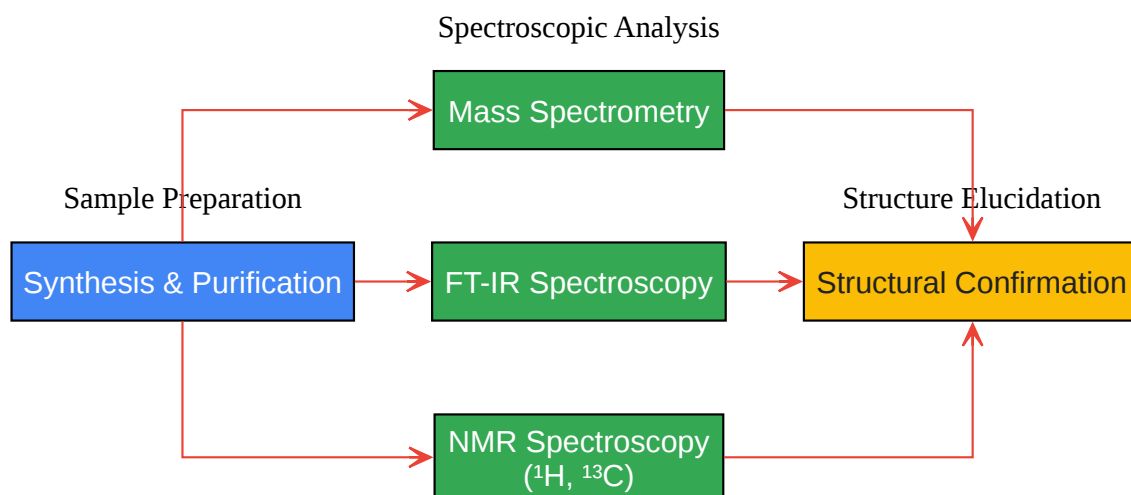
- Direct Infusion: Introduce the liquid sample directly into the ion source via a heated probe.
- Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC, which separates the compound before it enters the mass spectrometer.

Instrument Parameters (EI-MS):

- Ionization Energy: 70 eV
- Source Temperature: 150-250 $^{\circ}\text{C}$
- Mass Range: m/z 40-400
- Scan Speed: 1-2 scans/second

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **diethyl pyridine-3,4-dicarboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of **diethyl pyridine-3,4-dicarboxylate**. For definitive structural confirmation, comparison with authenticated reference spectra is recommended.

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References

- 1. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Pyridine-3,4-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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